1-(2-Chloropyridin-4-yl)piperidin-4-ol
Overview
Description
1-(2-Chloropyridin-4-yl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-yl)piperidin-4-ol typically involves the reaction of 2-chloropyridine with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The chloropyridine moiety can be reduced to form a pyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 1-(2-Chloropyridin-4-yl)piperidin-4-one.
Reduction: Formation of 1-(2-Pyridin-4-yl)piperidin-4-ol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Similar structure but with a pyrimidine ring instead of a pyridine ring.
1-(6-Chloropyridin-2-yl)piperidin-4-ol: Chlorine atom positioned differently on the pyridine ring.
4-Acetyl-2-chloropyridine: Contains an acetyl group instead of a piperidine ring.
Uniqueness
1-(2-Chloropyridin-4-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
1-(2-Chloropyridin-4-yl)piperidin-4-ol is a compound of interest in medicinal chemistry, primarily due to its biological activity as an inhibitor of specific enzymes. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C12H18ClN3
- Molecular Weight : 239.74 g/mol
- Purity : Typically around 95%
The primary biological activity of this compound is its role as a selective inhibitor of the enzyme Lysyl Oxidase Like 2 (LOXL2) . This enzyme is crucial in the cross-linking of collagen and elastin in the extracellular matrix, which is vital for tissue integrity and repair.
Biochemical Pathways
Inhibition of LOXL2 leads to significant alterations in the extracellular matrix, affecting cellular processes such as proliferation and migration, particularly in cancer cells. The compound has been shown to reduce cell migration and invasion in various cancer models, indicating its potential as an anti-cancer agent.
Pharmacokinetics
Research suggests that this compound exhibits good bioavailability. It is metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2D6), which play a critical role in its pharmacokinetic profile. The compound's distribution is influenced by its interaction with plasma proteins such as albumin.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential applications:
Study on Antitumor Effects
A study investigated the effects of this compound on colon cancer cell lines. The compound demonstrated selective cytotoxicity against cancer cells with specific mutations while sparing normal cells. This selectivity suggests a promising therapeutic window for further development .
In Vivo Efficacy
In vivo studies using mouse models indicated that treatment with this compound significantly reduced tumor sizes without evident toxicity. Histopathological analyses showed no adverse effects on liver or kidney functions, reinforcing its potential as a safe therapeutic option .
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVYFXREIJCSRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.